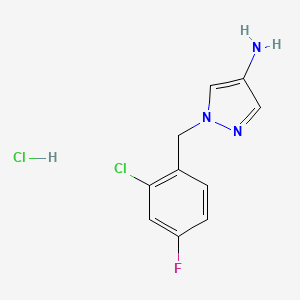

4-Amino-1-(2-Chlor-4-fluorbenzyl)pyrazolhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride is a chemical compound with the molecular formula C10H10Cl2FN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in the ring

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

-

Anti-inflammatory Activity :

- Research indicates that pyrazole derivatives, including 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride, exhibit significant anti-inflammatory effects. In vitro assays have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

- A study demonstrated that structural modifications in pyrazole derivatives enhance their anti-inflammatory profiles, suggesting that this compound may serve as a lead structure for the development of new anti-inflammatory drugs .

-

Antimicrobial Properties :

- The compound has been evaluated for its antibacterial activity against various strains, showing promising results comparable to established antibiotics . The presence of the benzyl group in the structure enhances its potency against Gram-positive bacteria .

- A recent investigation revealed that derivatives similar to 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride demonstrated significant inhibition of bacterial growth, indicating potential use in treating bacterial infections .

-

Anticancer Activity :

- Pyrazole derivatives have been studied for their anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) .

- The mechanism of action often involves the inhibition of specific enzymes related to tumor growth and proliferation, making these compounds valuable in cancer therapeutics .

Data Table: Biological Activities of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole Hydrochloride

Case Studies

-

Anti-inflammatory Evaluation :

- A study conducted on a series of pyrazole derivatives found that 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride exhibited significant anti-inflammatory activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity for COX-2 over COX-1 suggests a favorable safety profile regarding gastrointestinal side effects .

-

Antimicrobial Research :

- In a comparative study, derivatives of pyrazoles were tested against multiple bacterial strains. Results indicated that compounds with similar structural features to 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride showed enhanced antibacterial activity, particularly against resistant strains .

- Anticancer Studies :

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with 4-amino-1H-pyrazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base like triethylamine or pyridine.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Wirkmechanismus

The mechanism of action of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride can be compared with other similar compounds, such as:

4-Amino-1-(2-chlorobenzyl)pyrazole hydrochloride: Lacks the fluorine atom, which may affect its reactivity and biological activity.

4-Amino-1-(2-fluorobenzyl)pyrazole hydrochloride: Lacks the chlorine atom, which may also influence its properties.

4-Amino-1-(2-chloro-4-methylbenzyl)pyrazole hydrochloride: Contains a methyl group instead of a fluorine atom, leading to different chemical and biological characteristics.

The uniqueness of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride lies in its specific combination of chlorine and fluorine atoms, which can enhance its reactivity and potential biological activities compared to other similar compounds.

Biologische Aktivität

4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the molecular formula C10H10ClF2N3·HCl, features a pyrazole ring substituted with an amino group and a 2-chloro-4-fluorobenzyl moiety. Its potential applications span various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis

The synthesis of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride typically involves multi-step reactions that optimize conditions such as temperature, solvent choice, and reaction time to yield high-purity products. The general synthetic route includes the formation of the pyrazole core followed by the introduction of the chlorofluorobenzyl group.

Biological Activities

Research indicates that pyrazole derivatives, including 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride, exhibit a variety of biological activities:

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole were evaluated for their antiproliferative effects on various cancer cell lines. In particular, derivatives showed significant inhibition of growth in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages reaching up to 54.25% and 38.44%, respectively .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been investigated against multiple bacterial and fungal strains. In one study, compounds were screened using a Well Diffusion Assay against Bacillus subtilis, Streptococcus pneumoniae, Escherichia coli, and fungi such as Aspergillus flavus and Candida albicans. The results indicated that certain derivatives exhibited inhibition zones greater than 15 mm, highlighting their potential as effective antimicrobial agents .

3. Anti-inflammatory and Analgesic Properties

Research has also pointed to the anti-inflammatory properties of some pyrazole derivatives. Specifically, compounds containing a phenyl fragment at position 5 demonstrated appreciable anti-inflammatory activity alongside significant analgesic effects .

4. Antioxidant Activity

Recent investigations have identified antioxidant properties in various pyrazole derivatives, making them promising candidates for treating oxidative stress-related diseases. One derivative was noted for its pronounced antioxidant activity across multiple assays (ABTS, FRAP, ORAC), suggesting its potential as a lead structure for novel therapeutic drug development .

Structure-Activity Relationship (SAR)

The unique substitution pattern of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride influences its biological activity and pharmacokinetic properties. A comparative analysis with structurally similar compounds reveals how variations in substitution can lead to different biological profiles:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine | Contains a chloro group at position 4 | Potentially different biological activity due to substitution patterns |

| 3-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole | Amino group at position 3 | May exhibit different pharmacological profiles |

| 4-Amino-1-(2-pyridyl)pyrazole | Pyridyl substitution instead of benzyl | Different interaction capabilities due to heteroatoms |

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives in vitro for their tuberculostatic and cytotoxic activities. The findings indicated that certain compounds exhibited moderate toxicity against human dermal fibroblasts while maintaining anticancer activity against HeLa cells .

In another study focusing on the synthesis of pyrazoles as intermediates for urea derivatives, researchers found that while some compounds showed promise as anticonvulsants, others were ineffective against pentylenetetrazole-induced seizures .

Eigenschaften

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3.ClH/c11-10-3-8(12)2-1-7(10)5-15-6-9(13)4-14-15;/h1-4,6H,5,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDBFTYVKMXVJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.